AC-green

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

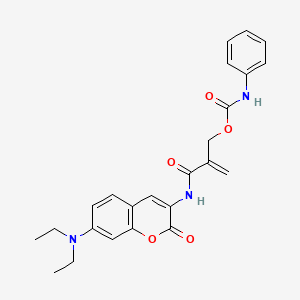

C24H25N3O5 |

|---|---|

Peso molecular |

435.5 g/mol |

Nombre IUPAC |

2-[[7-(diethylamino)-2-oxochromen-3-yl]carbamoyl]prop-2-enyl N-phenylcarbamate |

InChI |

InChI=1S/C24H25N3O5/c1-4-27(5-2)19-12-11-17-13-20(23(29)32-21(17)14-19)26-22(28)16(3)15-31-24(30)25-18-9-7-6-8-10-18/h6-14H,3-5,15H2,1-2H3,(H,25,30)(H,26,28) |

Clave InChI |

PHBVJYLDYIFURJ-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)NC(=O)C(=C)COC(=O)NC3=CC=CC=C3 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to AC-green: A Fluorescent Probe for Vicinal Dithiol Proteins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AC-green, a fluorescent probe designed for the specific detection of vicinal dithiol-containing proteins (VDPs). VDPs play a crucial role in cellular redox homeostasis and are implicated in a variety of physiological and pathological processes, including neurodegenerative diseases.[1][2] this compound offers a valuable tool for studying the dynamics of these important proteins in living systems.

Core Principles and Mechanism of Action

This compound is a β-allyl carbamate-based fluorescent probe that exhibits a "turn-on" fluorescence response upon selective reaction with the vicinal dithiol groups of proteins.[1][2] In its native state, the probe is non-fluorescent. The presence of a VDP triggers a specific chemical reaction, leading to the release of a highly fluorescent reporter molecule.

The sensing mechanism relies on a tandem reaction involving a Michael addition of the dithiol to the β-position of the α,β-unsaturated carbonyl system within the this compound molecule, followed by an intramolecular cyclization that cleaves the carbamate (B1207046) linker and releases the fluorescent coumarin (B35378) dye. This reaction is highly specific for vicinal dithiols, as the proximity of the two thiol groups is essential for the cyclization and subsequent fluorophore release.

Diagram of the Signaling Pathway

Photophysical and Performance Characteristics

This compound has been designed for high sensitivity, selectivity, and rapid response times, making it suitable for live-cell imaging applications.[1] A summary of its key quantitative properties is provided below.

| Property | Value | Reference |

| Excitation Wavelength (λex) | 400 nm | |

| Emission Wavelength (λem) | 475 nm | |

| Fluorescence Fold Increase | > 60-fold | |

| Quantum Yield (Φ) | Data not available in the reviewed literature | |

| Molar Extinction Coefficient (ε) | Data not available in the reviewed literature |

Selectivity: this compound demonstrates high selectivity for vicinal dithiol proteins over common biological monothiols such as glutathione (B108866) (GSH) and cysteine (Cys). This specificity is attributed to the requirement of two spatially proximal thiol groups to facilitate the intramolecular cyclization and subsequent fluorescence turn-on.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in a laboratory setting.

Reagent Preparation

Stock Solution Preparation:

-

Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Store the stock solution at -20°C, protected from light.

-

Immediately before use, dilute the stock solution to the desired working concentration in an appropriate buffer or cell culture medium.

Live-Cell Imaging

Workflow for Live-Cell Staining and Imaging:

Detailed Protocol:

-

Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy and culture them to the desired confluency.

-

Probe Loading:

-

Prepare a working solution of this compound (e.g., 10 µM) in serum-free cell culture medium.

-

Remove the culture medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS).

-

Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time may vary depending on the cell type.

-

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed, complete cell culture medium to remove any unbound probe.

-

Imaging:

-

Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells. It is recommended to use a phenol (B47542) red-free medium to reduce background fluorescence.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (Excitation: ~400 nm, Emission: ~475 nm).

-

Acquire images using a suitable objective and camera settings, minimizing phototoxicity by using the lowest possible excitation light intensity and exposure time.

-

Cytotoxicity Assay

To ensure that the observed fluorescence changes are not due to probe-induced cell death, a cytotoxicity assay should be performed.

Protocol for MTT Assay:

-

Plate cells in a 96-well plate at a suitable density.

-

The following day, treat the cells with a range of this compound concentrations for the desired experimental duration. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Applications in Research and Drug Development

This compound's ability to specifically detect VDPs in living systems makes it a valuable tool for investigating a range of biological questions.

Studying Redox Signaling Pathways

VDPs, such as protein disulfide isomerase (PDI) and thioredoxin, are key players in cellular redox signaling. These proteins contain active-site vicinal dithiols that undergo reversible oxidation and reduction, allowing them to regulate the function of other proteins. This compound can be used to monitor the redox state of these VDPs in real-time, providing insights into how cells respond to oxidative stress and other stimuli.

Diagram of a VDP-Mediated Signaling Pathway:

Investigating Neurodegenerative Diseases

A significant loss of VDPs has been observed in a Parkinson's disease model using this compound, suggesting a link between VDP levels and the pathogenesis of this neurodegenerative disorder. This opens up avenues for using this compound to screen for compounds that can modulate VDP levels and potentially offer therapeutic benefits.

High-Throughput Screening in Drug Discovery

The "turn-on" fluorescence of this compound makes it amenable to high-throughput screening (HTS) assays. Such assays could be designed to identify small molecules that either directly interact with VDPs or modulate signaling pathways that affect the redox state of these proteins.

Conclusion

This compound is a powerful and specific fluorescent probe for the detection of vicinal dithiol proteins in living systems. Its high sensitivity, rapid response, and low toxicity make it an excellent tool for a wide range of applications in cell biology, redox signaling research, and drug discovery. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of the critical roles of VDPs in health and disease.

References

An In-depth Technical Guide to Singlet Oxygen Sensor Green (SOSG)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Singlet Oxygen Sensor Green (SOSG), a fluorescent probe for the detection of singlet oxygen (¹O₂). The guide covers the core principles of SOSG, including its discovery and development, mechanism of action, detailed experimental protocols, and key quantitative data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biology, chemistry, and drug development who are interested in the detection and quantification of singlet oxygen.

Introduction: The Need for a Selective Singlet Oxygen Sensor

Singlet oxygen (¹O₂) is a highly reactive form of molecular oxygen that plays a significant role in various biological processes, including signaling pathways related to photo-oxidative stress, wounding, and programmed cell death.[1] Due to its high reactivity and short half-life in biological systems, the direct detection and quantification of ¹O₂ have been challenging.[1] The development of highly selective and sensitive probes is therefore crucial for understanding the roles of singlet oxygen in both physiological and pathological contexts.

Singlet Oxygen Sensor Green (SOSG) is a commercially available fluorogenic probe designed to address this need.[1][2] It offers high selectivity for ¹O₂ over other reactive oxygen species (ROS) such as superoxide (B77818) (•O₂−) and hydroxyl radicals (•OH).[3] This selectivity is a critical feature for accurately attributing biological effects to the presence of singlet oxygen.

Mechanism of Action

SOSG is a molecular dyad composed of a fluorescein (B123965) fluorophore and an anthracene-derived trapping moiety. Its mechanism of action is based on a photoinduced electron transfer (PET) process.

-

In the absence of singlet oxygen: The anthracene (B1667546) moiety acts as an efficient intramolecular electron donor, quenching the fluorescence of the fluorescein molecule. In this "off" state, SOSG exhibits weak blue fluorescence.

-

In the presence of singlet oxygen: The anthracene component selectively reacts with ¹O₂ to form an endoperoxide. This reaction disrupts the PET process, leading to the "on" state where the fluorescein moiety is no longer quenched and emits a bright green fluorescence.

The following diagram illustrates the mechanism of action of SOSG:

Quantitative Data

The following tables summarize the key quantitative parameters of SOSG.

Table 1: Spectral Properties of SOSG

| State | Excitation Maxima (nm) | Emission Maxima (nm) |

| Quenched (Off) | 372, 393 | 395, 416 |

| Fluorescent (On) | ~504 | ~525 |

Table 2: Photochemical and Kinetic Data

| Parameter | Value | Conditions |

| Intramolecular PET Rate (kPET) | 9.7 × 10¹¹ s⁻¹ | Visible-light excitation (532 nm) |

| Bimolecular Triplet-Triplet Energy Transfer Rate (kq) | 1.2 × 10⁹ M⁻¹ s⁻¹ | - |

| Two-Photon Ionization Quantum Yield (Φion) | 0.003 | UV-light excitation (355 nm) at 24 mJ cm⁻² |

| Singlet Oxygen Quantum Yield of HiPorfin (determined using SOSG) | 0.124 ± 0.001 | Compared to Rose Bengal standard |

Experimental Protocols

This section provides detailed methodologies for the preparation and use of SOSG in experimental settings.

Preparation of SOSG Stock Solution

-

Storage: Upon receipt, store the SOSG reagent desiccated and protected from light at -20°C. Do not open the vials until they are ready to be used.

-

Reconstitution: To prepare a stock solution of approximately 5 mM, dissolve the contents of a 100 µg vial in 33 µL of methanol.

General Protocol for Singlet Oxygen Detection in Solution

-

Working Solution: Prepare working solutions of SOSG immediately before use. The optimal working concentration should be determined empirically for each specific application, with a suggested starting range of 1–10 µM.

-

Reaction Buffer: SOSG is intended for use in aqueous environments.

-

Incubation: Add the SOSG working solution to the experimental sample.

-

Induction of Singlet Oxygen: Induce the generation of singlet oxygen using an appropriate method (e.g., photosensitizer and light).

-

Fluorescence Measurement: Monitor the increase in green fluorescence using a fluorometer, fluorescence microscope, or flow cytometer with excitation and emission wavelengths appropriate for the "on" state of SOSG (e.g., excitation at ~488 nm and emission at ~525 nm).

The following diagram outlines a general experimental workflow for using SOSG.

Considerations and Limitations

-

Solvent Effects: SOSG can be activated in the presence of certain organic solvents such as acetonitrile, DMSO, DMF, and acetone, as well as at alkaline pH. Proper controls are essential to avoid false-positive results.

-

Photostability: The fluorescent product of SOSG may degrade over time in some solutions.

-

Photosensitization by SOSG: It has been reported that SOSG itself can act as a photosensitizer, generating singlet oxygen upon exposure to UV or visible light. This is a common drawback for many fluorescein-based sensors and should be considered in the experimental design.

-

Cell Permeability: The standard SOSG reagent is cell-impermeant. For intracellular applications, a cell-permeable version, such as SOSG-AM, is available.

Applications in Drug Development and Research

The ability of SOSG to selectively detect singlet oxygen makes it a valuable tool in various research and drug development applications:

-

Photodynamic Therapy (PDT): SOSG can be used to quantify the singlet oxygen generation efficiency of new photosensitizers for PDT.

-

Oxidative Stress Research: It allows for the investigation of the role of singlet oxygen in cellular signaling pathways related to oxidative stress.

-

Screening for Antioxidants: SOSG can be employed to assess the efficacy of antioxidants and free radical scavengers that specifically target singlet oxygen.

-

Plant Biology: The probe has been used to study singlet oxygen production in plants in response to photo-oxidative stress and wounding.

Conclusion

Singlet Oxygen Sensor Green is a powerful and highly selective fluorescent probe for the detection of singlet oxygen. Its well-characterized mechanism of action and commercially available formats make it accessible for a wide range of applications. By understanding its properties, including its spectral characteristics, kinetic parameters, and experimental considerations, researchers can effectively utilize SOSG to advance our understanding of the roles of singlet oxygen in biology and to aid in the development of novel therapeutics.

References

Introduction to Protein Dithiol Modifications and Green Fluorescent Probes

An In-depth Technical Guide to Utilizing Green Fluorescent Probes for the Study of Protein Dithiol Modifications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of green fluorescent probes for the investigation of protein dithiol modifications. Dithiol modifications, such as the formation and reduction of disulfide bonds within or between proteins, are critical regulatory mechanisms in cellular signaling, redox homeostasis, and disease pathogenesis. Understanding these modifications is paramount for advancing biological research and developing novel therapeutics. This document details the principles of green fluorescent probes, their mechanisms of action, experimental protocols for their use, and the presentation of relevant quantitative data.

Protein thiol groups, primarily from cysteine residues, are highly reactive and susceptible to a variety of modifications, including oxidation to form disulfide bonds. These dithiol modifications can act as molecular switches, altering protein structure and function in response to cellular redox signals.[1][2][3] The study of these dynamic modifications requires sensitive and specific tools.

Green fluorescent probes have emerged as powerful tools for detecting and quantifying protein thiols and their modifications in living cells and complex biological samples.[4][5] These probes are typically small molecules that exhibit a change in their fluorescent properties upon reaction with thiols. This change can manifest as an increase in fluorescence intensity ("turn-on" probes), a shift in the emission wavelength (ratiometric probes), or a change in fluorescence lifetime.

The advantages of using fluorescent probes include their high sensitivity, spatial and temporal resolution, and compatibility with high-throughput screening platforms, making them invaluable for drug discovery and development.

Mechanisms of Green Fluorescent Thiol Probes

The design of green fluorescent probes for thiol detection relies on various chemical reactions that lead to a change in the fluorophore's properties. Common mechanisms include:

-

Thiol-Disulfide Exchange: Many probes contain a disulfide bond that can be reduced by endogenous thiols, leading to the release of a fluorescent reporter.

-

Michael Addition: Probes containing an electron-deficient double bond, such as a maleimide (B117702) group, can undergo a Michael addition reaction with thiols, resulting in a fluorescent product.

-

Cleavage of Quencher Groups: Some probes are designed with a quenching moiety linked to the fluorophore via a thiol-cleavable linker. Reaction with a thiol removes the quencher, restoring fluorescence.

The choice of probe depends on the specific application, including the desired sensitivity, selectivity, and whether the measurement will be qualitative or quantitative.

Quantitative Data of Representative Green Fluorescent Thiol Probes

The selection of an appropriate fluorescent probe is critical for successful experimental outcomes. The following table summarizes key quantitative parameters for several representative green fluorescent probes used for thiol detection.

| Probe Type | Detection Limit | Fold Increase in Fluorescence | Excitation (nm) | Emission (nm) | Reference |

| Fluorescein-based turn-on probe | 0.026 µM | 24-fold | ~485 | ~520 | |

| Dithiol-specific fluorescent reagent (DSSA) | Responsive in 1-10 mM range | Not specified | Not specified | Not specified | |

| Sulfonamide cleavage-based probe | Not specified | Not specified | Not specified | Not specified | |

| Fluorescein-based probe with spiro ring opening | 10⁻⁷–10⁻⁸ M | 61-fold | 485 | 520 |

Experimental Protocols

General Protocol for Labeling Cellular Proteins with a Thiol-Reactive Green Fluorescent Probe

This protocol provides a general guideline for labeling intracellular thiols in cultured cells. Optimization of probe concentration and incubation time is recommended for each cell type and probe.

-

Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture overnight to allow for attachment.

-

Probe Preparation: Prepare a stock solution of the thiol-reactive green fluorescent probe in anhydrous DMSO. The final working concentration typically ranges from 1 to 10 µM.

-

Cell Treatment (Optional): If studying the effect of a specific treatment (e.g., oxidative stress), treat the cells with the compound of interest for the desired time.

-

Probe Loading: Remove the culture medium and wash the cells with a buffered saline solution (e.g., PBS or HBSS). Add the probe-containing buffer to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

Washing: Remove the probe solution and wash the cells two to three times with the buffered saline solution to remove any unbound probe.

-

Imaging: Add fresh buffered saline or imaging medium to the cells. Image the cells using a fluorescence microscope equipped with appropriate filters for the green fluorescent probe (e.g., excitation ~488 nm, emission ~520 nm).

Proteomic Approach for Identifying Proteins with Reversible Thiol Modifications

This protocol outlines a general workflow for identifying proteins that undergo reversible thiol modifications, such as disulfide bond formation, using a differential labeling strategy.

-

Sample Preparation: Lyse cells under conditions that preserve the in vivo redox state of proteins.

-

Blocking of Free Thiols: Block all free (reduced) thiols with a non-fluorescent alkylating agent, such as N-ethylmaleimide (NEM).

-

Reduction of Modified Thiols: Reduce the reversibly oxidized thiols (e.g., disulfide bonds) using a reducing agent like dithiothreitol (B142953) (DTT).

-

Labeling of Newly Exposed Thiols: Label the newly exposed thiol groups with a thiol-reactive green fluorescent probe.

-

Protein Separation: Separate the labeled proteins using one-dimensional or two-dimensional gel electrophoresis (1D- or 2D-GE).

-

Visualization and Identification: Visualize the fluorescently labeled proteins in the gel using a fluorescence scanner. Excise the fluorescent protein spots and identify them using mass spectrometry.

Visualizations of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts and workflows related to the study of protein dithiol modifications.

Caption: A simplified signaling pathway illustrating how oxidative stress can lead to protein dithiol modification, acting as a redox switch to modulate cellular responses.

Caption: A typical experimental workflow for the proteomic identification of proteins with reversible dithiol modifications using a differential labeling approach.

Caption: The mechanism of a "turn-on" green fluorescent probe, where a reaction with a protein thiol converts the probe from a non-fluorescent to a fluorescent state.

Applications in Drug Development

The study of protein dithiol modifications is of significant interest in drug development. Many diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, are associated with dysregulated redox signaling. Green fluorescent probes can be employed in high-throughput screening assays to identify compounds that modulate the activity of specific redox-sensitive proteins or pathways.

Furthermore, these probes can be used to assess the off-target effects of drug candidates on cellular redox homeostasis. By monitoring changes in the intracellular thiol pool, researchers can gain valuable insights into the potential for drug-induced oxidative stress.

Conclusion

Green fluorescent probes are indispensable tools for the study of protein dithiol modifications. Their high sensitivity, specificity, and applicability to live-cell imaging have revolutionized our ability to investigate the complex roles of redox signaling in health and disease. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize these powerful reagents in their work. As probe development continues to advance, we can expect even more sophisticated tools to emerge, further enhancing our understanding of the intricate world of protein redox regulation.

References

- 1. Protein Thiol Modifications Visualized In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiol-Based Redox Switches and Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-depth Technical Guide: Initial Characterization of AC-green Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-green, also known as VDP-green, is a novel fluorescent probe designed for the specific imaging of vicinal dithiol proteins (VDPs) within living systems.[1][2][3] VDPs, characterized by the presence of two spatially proximate thiol groups, are crucial in maintaining cellular redox homeostasis, and their dysregulation has been implicated in various diseases. This compound offers a valuable tool for investigating the roles of VDPs in cellular signaling and pathology. This guide provides a comprehensive overview of the initial characterization of this compound, including its photophysical properties, detailed experimental protocols for its use, and visualization of its mechanism of action.

Core Photophysical Properties

The utility of a fluorescent probe is defined by its photophysical parameters. While specific quantitative data for the quantum yield and molar extinction coefficient of this compound are not publicly available in the literature, this section outlines the known properties and provides standardized protocols for their determination.

| Property | Value/Description |

| Excitation Maximum (λex) | 400 nm[1][2] |

| Emission Maximum (λem) | 475 nm |

| Quantum Yield (Φ) | Not specified in literature. A high quantum yield is desirable for bright fluorescent probes. |

| Molar Extinction Coefficient (ε) | Not specified in literature. |

| Photostability | Described as high, but quantitative data is not available. |

| Fluorescence Enhancement | >60-fold increase in emission in aqueous solution upon binding to VDPs. |

| Specificity | High sensitivity for VDPs with no significant interference from other biological thiols, amino acids, or inorganic salts. |

| Toxicity | Low cytotoxicity reported in HepG2 and HeLa cells. |

Mechanism of Action

This compound is a β-allyl carbamate-based probe. Its fluorescence is quenched in its unbound state. Upon interaction with the vicinal dithiol groups of a target protein, a reaction is triggered that releases the fluorophore from the quenching moiety, resulting in a significant increase in fluorescence intensity.

References

Exploring the Specificity of AC-green for Vesicle-Derived Particles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the application of AC-green, a fluorescent probe renowned for its specificity towards vicinal dithiol proteins (VDPs), for the characterization of vesicle-derived particles, more commonly known as extracellular vesicles (EVs). While this compound was initially designed for imaging VDPs in living cells, its utility can be extended to the analysis of EVs. This is based on the established presence of a diverse proteome on the EV surface, which is likely to include proteins with vicinal dithiol motifs. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols for staining and analysis, and a framework for the quantitative assessment of this compound's interaction with EVs.

Introduction: The Rationale for this compound in EV Research

Extracellular vesicles are key mediators of intercellular communication, carrying a cargo of proteins, lipids, and nucleic acids that reflects their cell of origin. The protein composition of the EV surface is of particular interest as it dictates their targeting and interaction with recipient cells. Vicinal dithiol proteins, characterized by two closely spaced cysteine residues, are crucial for protein structure and function and are involved in redox sensing and signaling. Proteomic analyses have revealed a complex landscape of proteins on the surface of EVs, making it highly probable that a subset of these are VDPs.[1][2][3][4][5]

This compound is a β-allyl carbamate-based fluorescent probe that exhibits a significant increase in fluorescence emission upon binding to VDPs. This "turn-on" mechanism offers a high signal-to-noise ratio, a desirable feature for sensitive detection. The specificity of this compound for VDPs presents a novel approach to selectively label and quantify a specific subpopulation of EVs based on their surface protein characteristics.

Key Advantages of this compound for EV Analysis:

-

Specificity: Targets a specific protein feature (vicinal dithiols), offering a more defined labeling strategy compared to general membrane stains.

-

"Turn-On" Fluorescence: Low background fluorescence in the unbound state minimizes non-specific signals.

-

High Sensitivity: Capable of detecting low levels of VDPs.

-

Potential for Quantitation: Fluorescence intensity can be correlated with the abundance of VDPs on the EV surface.

This compound: Mechanism of Action and Spectral Properties

This compound's fluorescence is quenched in its native state. Upon interaction with the vicinal dithiol groups of a protein, a reaction occurs that leads to the release of the fluorophore, resulting in a significant increase in fluorescence. This reaction is highly specific to the spatial arrangement of the two thiol groups.

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~400 nm | |

| Emission Wavelength (λem) | ~475 nm | |

| Fluorescence Enhancement | >60-fold increase upon binding to VDPs |

Experimental Protocols

Isolation of Extracellular Vesicles

A standardized and well-characterized EV population is crucial for reliable staining results. Common methods for EV isolation include:

-

Differential Ultracentrifugation: A traditional method involving sequential centrifugation steps to pellet cells, debris, and finally, EVs.

-

Size-Exclusion Chromatography (SEC): Separates EVs from smaller proteins and other contaminants based on size. This method is recommended for obtaining a high-purity EV preparation.

-

Precipitation Kits: Commercially available kits that precipitate EVs from solution. While convenient, these may co-precipitate other macromolecules.

Recommended Protocol: Size-Exclusion Chromatography (SEC)

-

Prepare the Sample: Centrifuge cell culture supernatant or biofluid at increasing speeds (e.g., 300 x g for 10 min, 2000 x g for 20 min, 10,000 x g for 30 min) to remove cells and large debris.

-

Concentrate the Supernatant (Optional): Use a centrifugal filter device (e.g., 100 kDa MWCO) to concentrate the sample.

-

Equilibrate the SEC Column: Equilibrate a commercially available SEC column with filtered phosphate-buffered saline (PBS).

-

Load the Sample: Load the prepared sample onto the SEC column.

-

Elute and Collect Fractions: Elute the sample with filtered PBS and collect fractions. EVs will typically elute in the early fractions.

-

Characterize the Fractions: Analyze the collected fractions for the presence of EVs using Nanoparticle Tracking Analysis (NTA) and for protein content (e.g., Bradford or BCA assay). Pool the EV-rich fractions.

This compound Staining Protocol for Extracellular Vesicles

This protocol is adapted from general EV staining procedures for flow cytometry and NTA.

Materials:

-

Isolated Extracellular Vesicles (EVs)

-

This compound fluorescent probe

-

Filtered Phosphate-Buffered Saline (PBS)

-

Dimethyl Sulfoxide (DMSO) for dissolving this compound

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-10 mM. Store protected from light at -20°C.

-

Determine Optimal Staining Concentration: Perform a titration experiment to determine the optimal concentration of this compound. Test a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) with a fixed concentration of EVs. The optimal concentration should provide a strong signal without causing aggregation or high background.

-

Staining Reaction:

-

Dilute the isolated EVs in filtered PBS to the desired concentration (e.g., 1 x 10^9 to 1 x 10^11 particles/mL).

-

Add the optimized concentration of this compound to the EV suspension.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Removal of Unbound Dye (Optional but Recommended):

-

To reduce background fluorescence, unbound this compound can be removed using a small-scale SEC column or by pelleting the EVs via ultracentrifugation and resuspending them in fresh PBS.

-

-

Analysis: Proceed with analysis using Nanoparticle Tracking Analysis (NTA) or flow cytometry.

Quantitative Analysis

Nanoparticle Tracking Analysis (NTA)

NTA can be used to determine the concentration and size distribution of fluorescently labeled EVs.

Instrumentation:

-

NTA instrument equipped with a laser of the appropriate wavelength for this compound excitation (e.g., 405 nm) and a corresponding emission filter.

Procedure:

-

Instrument Setup: Calibrate the instrument using size-specific beads.

-

Sample Analysis: Dilute the this compound stained EV sample in filtered PBS to the optimal concentration for the instrument.

-

Data Acquisition: Capture videos of the fluorescently labeled particles.

-

Data Analysis: Analyze the videos using the NTA software to determine the concentration and size distribution of the fluorescently labeled EV population. Compare this to the total EV population measured using light scatter mode to determine the percentage of this compound positive EVs.

Table 1: Hypothetical Quantitative Data from NTA Analysis

| Sample | Total EV Concentration (particles/mL) | This compound Positive EV Concentration (particles/mL) | Percentage of this compound Positive EVs (%) | Mean Size of this compound Positive EVs (nm) |

| Control EVs (Unstained) | 1.5 x 10^10 | Not Applicable | Not Applicable | 120 |

| This compound Stained EVs | 1.4 x 10^10 | 5.6 x 10^9 | 40 | 125 |

| VDP-depleted EVs + this compound | 1.3 x 10^10 | 1.1 x 10^8 | 0.8 | 122 |

Flow Cytometry

Flow cytometry can provide high-throughput analysis of individual EVs, allowing for the quantification of fluorescence intensity and co-localization with other surface markers.

Instrumentation:

-

A high-sensitivity flow cytometer capable of detecting nanoparticles, equipped with a violet laser (e.g., 405 nm) for this compound excitation.

Procedure:

-

Instrument Setup: Use size calibration beads to set the scatter and fluorescence thresholds appropriately for EV detection.

-

Sample Analysis: Analyze the this compound stained EV sample.

-

Data Acquisition: Acquire data for a sufficient number of events.

-

Data Analysis: Gate on the EV population based on scatter parameters and analyze the fluorescence intensity in the appropriate channel for this compound.

Table 2: Hypothetical Quantitative Data from Flow Cytometry Analysis

| Sample | Percentage of this compound Positive Events (%) | Mean Fluorescence Intensity (MFI) of this compound Positive EVs |

| Control EVs (Unstained) | < 0.1 | Not Applicable |

| This compound Stained EVs | 38.5 | 15,000 |

| VDP-depleted EVs + this compound | 1.2 | 2,500 |

Visualizations

Signaling Pathway

Caption: Proposed interaction of this compound with vicinal dithiol proteins on the EV surface.

Experimental Workflow

Caption: A streamlined workflow for the analysis of EVs using this compound.

Logical Relationship

Caption: The logical basis for utilizing this compound to identify specific EV subpopulations.

Conclusion and Future Directions

The use of this compound presents a promising and specific method for the fluorescent labeling of a subpopulation of extracellular vesicles characterized by the presence of vicinal dithiol proteins on their surface. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers to embark on the exploration of this novel application. Future work should focus on the proteomic identification of the specific VDPs on EVs that are targeted by this compound, which will further enhance our understanding of the functional significance of these EV subpopulations in various physiological and pathological contexts. The quantitative methods outlined here will be instrumental in developing this compound as a tool for EV-based diagnostics and therapeutics.

References

- 1. Proteomic dissection of large extracellular vesicle surfaceome unravels interactive surface platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proteomic dissection of large extracellular vesicle surfaceome unravels interactive surface platform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comparative Proteomic Analysis of Extracellular Vesicles Associated With Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteomics of Extracellular Vesicles: Recent Updates, Challenges and Limitations | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to AC-green for Cellular Imaging

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

AC-green, also known as VDP-green, is a fluorescent probe designed for the specific imaging of vicinal dithiol proteins (VDPs) within living cells and organisms. VDPs play a crucial role in cellular redox signaling and protein function, making them an important target for understanding various physiological and pathological processes. This compound is a β-allyl carbamate-based probe that exhibits a significant increase in fluorescence upon binding to VDPs, enabling researchers to visualize and quantify these proteins in real-time.[1] Its high sensitivity, low cytotoxicity, and specificity make it a valuable tool for cellular imaging applications.[1]

Core Mechanism of Action

This compound operates on a "turn-on" fluorescence mechanism. In its unbound state, the probe is largely non-fluorescent. However, upon encountering a protein with vicinal dithiols—two thiol groups on adjacent amino acid residues—this compound undergoes a chemical reaction that results in a more than 60-fold increase in its fluorescence emission.[1] This reaction is highly specific to VDPs, with minimal interference from other biological thiols, amino acids, or inorganic salts.[1] The fluorescence of this compound is also stable over a physiological pH range of 5.0 to 9.0.[1]

The underlying signaling pathway can be conceptualized as the detection of a specific protein state (the presence of reduced vicinal dithiols) which is often indicative of the cellular redox environment.

Mechanism of this compound fluorescence activation.

Quantitative Data

The photophysical and experimental parameters of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Wavelength (λex) | 400 nm | |

| Emission Wavelength (λem) | 475 nm | |

| Fluorescence Increase | > 60-fold upon binding to VDPs | |

| Working Concentration (Cells) | 10 µM | |

| Incubation Time (HepG2 Cells) | 15 minutes | |

| Working Concentration (Aqueous) | 2 µM | |

| Incubation Time (Aqueous) | 90 minutes | |

| pH Stability | No apparent fluorescence signal within pH 5.0-9.0 in the absence of VDPs | |

| Cytotoxicity | Low cytotoxicity observed in HepG2 and HeLa cells at 10 µM |

Experimental Protocols

Detailed methodologies for the application of this compound in cellular imaging are crucial for reproducible results. Below are protocols for both in vitro and in-cellulo experiments.

1. In Vitro Detection of Vicinal Dithiol Proteins

This protocol is adapted for the detection of a model VDP, reduced bovine serum albumin (rBSA), in an aqueous solution.

-

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Reduced bovine serum albumin (rBSA)

-

Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.4)

-

Fluorometer or fluorescence plate reader

-

-

Procedure:

-

Prepare a working solution of this compound at 2 µM in the desired aqueous buffer.

-

Add rBSA to the this compound solution to achieve the desired final concentration.

-

Incubate the mixture for 90 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity with excitation at 400 nm and emission at 475 nm.

-

A control sample containing only this compound in the buffer should be measured to determine the baseline fluorescence.

-

2. Live-Cell Imaging of Vicinal Dithiol Proteins in Mammalian Cells

This protocol provides a general guideline for staining adherent cells, such as HepG2 or HeLa cells. Optimization may be required for different cell types.

-

Materials:

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

(Optional) Phenylarsine oxide (PAO) for inhibition control

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent)

-

-

Procedure:

-

Culture cells to the desired confluency (typically 60-80%).

-

(Optional Control) To confirm the specificity of this compound for VDPs, pre-treat a subset of cells with a VDP-specific inhibitor like PAO.

-

Prepare a 10 µM working solution of this compound in serum-free cell culture medium or an appropriate imaging buffer like HBSS.

-

Remove the culture medium from the cells and wash once with warm PBS or HBSS.

-

Add the this compound working solution to the cells and incubate for 15 minutes at 37°C in a CO2 incubator, protected from light.

-

After incubation, remove the loading solution and wash the cells two to three times with warm PBS or imaging buffer to remove excess probe.

-

Add fresh, warm imaging buffer or complete medium to the cells.

-

Immediately proceed with fluorescence imaging using an excitation wavelength around 400 nm and collecting emission around 475 nm. Bright green fluorescence indicates the presence of VDPs.

-

Live-cell imaging workflow with this compound.

Conclusion

This compound is a specialized fluorescent probe that offers a direct and sensitive method for imaging vicinal dithiol proteins in living systems. Its turn-on fluorescence mechanism, high specificity, and low toxicity make it a powerful tool for researchers investigating cellular redox biology, protein folding, and other processes where VDPs are implicated. The provided protocols and data serve as a comprehensive guide for the effective application of this compound in cellular imaging experiments. As with any fluorescent probe, optimal staining and imaging conditions may vary depending on the specific cell type and experimental setup, and empirical optimization is encouraged.

References

Understanding the photophysical properties of AC-green

An In-Depth Technical Guide to the Photophysical Properties of AC-green

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photophysical properties of this compound, a fluorescent probe designed for the specific imaging of vicinal dithiol proteins (VDPs). This document outlines the core characteristics of this compound, details experimental protocols for its characterization, and presents its mechanism of action through diagrams.

Core Photophysical Properties of this compound

This compound, also known as VDP-green, is a fluorescent probe that exhibits a significant increase in fluorescence intensity upon binding to VDPs. This "turn-on" response makes it a valuable tool for studying the roles of VDPs in various biological processes.[1][2][3] The fundamental photophysical parameters of this compound are summarized below.

| Property | Value | Notes |

| Excitation Wavelength (λex) | 400 nm | In the violet range of the spectrum.[1][2] |

| Emission Wavelength (λem) | 475 nm | Emits in the blue-green region of the spectrum. |

| Fluorescence Enhancement | > 60-fold | Upon binding to vicinal dithiol proteins. |

| Quantum Yield (Φ) | Not specified in literature | See Experimental Protocol 1 for measurement methodology. |

| Fluorescence Lifetime (τ) | Not specified in literature | See Experimental Protocol 2 for measurement methodology. |

Sensing Mechanism and Specificity

This compound is the first reported β-allyl carbamate-based fluorescent probe for the specific detection of VDPs in living systems. Its mechanism relies on a specific chemical reaction between the β-allyl carbamate (B1207046) moiety of the probe and the vicinal dithiol groups present on VDPs. This interaction leads to a conformational change in the fluorophore, resulting in a dramatic increase in its fluorescence emission. The probe shows high selectivity for VDPs with minimal interference from other biological thiols, amino acids, or inorganic salts.

Sensing mechanism of the this compound fluorescent probe.

Experimental Protocols

Experimental Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The comparative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is a widely used technique.

1. Materials and Instruments:

-

This compound

-

A suitable quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

Spectroscopic grade solvents

-

UV-Vis spectrophotometer

-

Spectrofluorometer with a cuvette holder

2. Procedure:

-

Prepare a series of dilutions of both the this compound sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength (400 nm for this compound) using the UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectra of each solution using the spectrofluorometer, exciting at 400 nm. Ensure identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard. The resulting plots should be linear.

-

Calculate the quantum yield of this compound using the following equation:

Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η2sample / η2standard)

Where:

-

Φ is the quantum yield

-

Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

References

Methodological & Application

Detecting Reduced Bovine Serum Albumin (rBSA) with AC-green: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-green is a fluorescent probe specifically designed for the detection of vicinal dithiol proteins (VDPs). It offers high sensitivity and a rapid response, making it a valuable tool for various research and drug development applications. This document provides detailed application notes and protocols for the use of this compound in the detection and quantification of reduced Bovine Serum Albumin (rBSA), a commonly used model protein for VDPs. This compound operates on a "turn-on" fluorescence mechanism, exhibiting low basal fluorescence and a significant increase in fluorescence intensity upon binding to the vicinal dithiol groups present in reduced proteins like rBSA. The probe has an excitation wavelength of approximately 400 nm and an emission wavelength of around 475 nm.[1]

Principle of Detection

The detection of rBSA using this compound relies on the specific reaction between the β-allyl carbamate (B1207046) moiety of the this compound probe and the vicinal dithiol groups on the rBSA molecule. In its free form, this compound is in a non-fluorescent state. Upon encountering a protein with spatially close thiol groups, such as the reduced cysteine residues in rBSA, the probe undergoes a chemical reaction that results in the formation of a highly fluorescent product. This leads to a significant, more than 60-fold increase in fluorescence emission, allowing for the sensitive detection of rBSA.[1]

Caption: Mechanism of this compound fluorescence upon binding to rBSA.

Quantitative Data Summary

While specific quantitative data for the this compound assay with rBSA is not extensively available in the public domain, data from a similar fluorescent probe (FAsH) for vicinal dithiol proteins can provide an expected performance range.

| Parameter | Value (for FAsH with rBSA) | Reference |

| Detection Limit | 0.015 µM | |

| Linear Range | 0.06 - 0.9 µM | |

| Specificity | High for vicinal dithiols. Shows response to other reduced proteins like rHSA. Moderate to low response for reduced ovalbumin and lysozyme. No significant interference from common biological thiols, amino acids, or inorganic salts. | [1] |

| Reaction Time | Fast (~2.5 minutes for FAsH) |

Note: The above data is for a comparable probe and should be used as a guideline. It is highly recommended to perform a full validation of the this compound assay for your specific application to determine the precise detection limit, linear range, and specificity.

Experimental Protocols

The following are generalized protocols for the detection of rBSA using this compound. Optimization may be required for specific experimental setups.

Materials

-

This compound fluorescent probe

-

Reduced Bovine Serum Albumin (rBSA)

-

Assay Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Microplate reader with fluorescence detection capabilities (Excitation: ~400 nm, Emission: ~475 nm)

-

Black, clear-bottom microplates

Preparation of Reagents

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM. Store protected from light at -20°C.

-

rBSA Stock Solution: Prepare a stock solution of rBSA in the assay buffer. The concentration should be accurately determined using a standard protein quantification method.

-

rBSA Standards: Prepare a series of rBSA standards by serially diluting the rBSA stock solution in the assay buffer. The concentration range should cover the expected linear range of the assay.

Experimental Workflow

Caption: Workflow for rBSA detection using this compound.

Detailed Protocol for In Vitro Quantification of rBSA

-

Prepare this compound Working Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 2-10 µM).

-

Plate Setup: Pipette 50 µL of each rBSA standard and unknown samples into the wells of a black, clear-bottom microplate. Include wells with assay buffer only as a blank control.

-

Initiate Reaction: Add 50 µL of the this compound working solution to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-90 minutes), protected from light. The optimal incubation time should be determined experimentally.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~400 nm and an emission wavelength of ~475 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average fluorescence intensity of the blank from all standard and sample readings.

-

Plot the background-subtracted fluorescence intensity of the standards against their corresponding concentrations to generate a standard curve.

-

Determine the concentration of the unknown samples by interpolating their fluorescence intensity values on the standard curve.

-

Application in Cell-Based Assays

This compound can also be used to detect VDPs, including rBSA taken up by cells, in a cellular context.

Protocol for Cellular Imaging

-

Cell Culture: Plate cells in a suitable imaging dish or plate and culture under standard conditions.

-

Cell Treatment (Optional): Treat cells with rBSA or other agents as required by the experimental design.

-

Probe Loading: Remove the culture medium and wash the cells with assay buffer. Add fresh culture medium or assay buffer containing this compound (e.g., 10 µM) to the cells.

-

Incubation: Incubate the cells for a short period (e.g., 15 minutes) at 37°C.[1]

-

Imaging: Wash the cells with assay buffer to remove excess probe. Image the cells using a fluorescence microscope with appropriate filter sets for the excitation and emission wavelengths of this compound.

Troubleshooting and Considerations

-

High Background Fluorescence: Ensure that the assay buffer is free of any interfering substances. Check the purity of the this compound probe.

-

Low Signal: The concentration of this compound or the incubation time may need to be optimized. Ensure that the rBSA is properly reduced.

-

Photostability: this compound, like many fluorescent probes, may be susceptible to photobleaching. Minimize exposure to light during experiments.

-

Specificity: While this compound is selective for vicinal dithiols, it may react with other proteins containing these motifs. It is important to consider the biological context of the experiment and use appropriate controls. The fluorescence of this compound is not significantly affected by pH in the range of 5.0-9.0 in the absence of rBSA.[1]

Conclusion

This compound is a promising fluorescent probe for the sensitive and rapid detection of rBSA and other vicinal dithiol-containing proteins. The protocols and information provided in this document serve as a starting point for researchers to develop and optimize assays tailored to their specific needs. Proper validation and control experiments are crucial for obtaining accurate and reliable results.

References

Application Notes and Protocols for AC-green in HepG2 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-green is a highly effective fluorescent probe for monitoring cell viability in HepG2 human liver cancer cells. As a cell-permeant dye, this compound is a valuable tool in cytotoxicity assays and for assessing overall cell health.[1][2] Its mechanism relies on the enzymatic activity of viable cells, providing a clear distinction between living and dead cell populations.

The non-fluorescent this compound readily crosses the membrane of living cells. Once inside, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into a fluorescent molecule that emits a green signal.[1] This process ensures that only cells with intact membranes and active metabolism will fluoresce, making this compound an excellent marker for cell viability.

Mechanism of Action

The functionality of this compound is based on a straightforward two-step process within the cell:

-

Cellular Uptake: The hydrophobic and non-fluorescent this compound molecule easily penetrates the lipid bilayer of the cell membrane.

-

Enzymatic Conversion: In the cytoplasm of viable cells, ubiquitous intracellular esterases hydrolyze the AM ester groups on the this compound molecule. This cleavage results in the formation of a hydrophilic, fluorescent compound that is retained within the cell.

Dead or dying cells with compromised membrane integrity or inactive esterases are unable to convert this compound to its fluorescent form and therefore do not emit a green signal. The intensity of the green fluorescence is directly proportional to the number of viable cells, allowing for quantitative analysis of cell populations.

Data Presentation

The following tables summarize typical experimental parameters for the application of this compound in HepG2 cells.

Table 1: Recommended Reagent Concentrations

| Reagent | Stock Solution Concentration | Working Concentration | Solvent |

| This compound (Calcein-AM) | 1-5 mM | 1-10 µM | Anhydrous DMSO |

| Propidium Iodide (PI) for counterstaining | 1 mg/mL | 1-5 µg/mL | PBS |

Table 2: Typical Incubation and Detection Parameters

| Parameter | Recommended Range | Notes |

| Incubation Time | 15-60 minutes | Optimal time may vary based on cell density and experimental conditions. |

| Incubation Temperature | 37°C | Standard cell culture conditions. |

| Excitation Wavelength | ~490 nm | Optimal for green fluorescence. |

| Emission Wavelength | ~515 nm | Peak emission for the fluorescent product. |

Experimental Protocols

Protocol 1: Staining HepG2 Cells with this compound for Viability Assessment

This protocol outlines the steps for staining HepG2 cells with this compound to visualize and quantify viable cells.

Materials:

-

HepG2 cells cultured in a 96-well plate or on coverslips

-

This compound (Calcein-AM)

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1 mM. Store in small aliquots at -20°C, protected from light.

-

Prepare this compound Working Solution: Immediately before use, dilute the stock solution in PBS or serum-free medium to a final working concentration of 1-5 µM.

-

Cell Preparation:

-

Adherent Cells: Grow HepG2 cells on coverslips or in a 96-well plate until they reach the desired confluency. Wash the cells once with PBS.

-

Suspension Cells: Centrifuge the cell suspension to pellet the cells. Discard the supernatant and resuspend the cells in PBS.

-

-

Staining: Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells twice with PBS to remove excess dye.

-

Imaging and Analysis:

-

Fluorescence Microscopy: Observe the stained cells using a fluorescence microscope with a standard FITC filter set (Excitation: ~490 nm, Emission: ~515 nm). Live cells will appear bright green.

-

Fluorescence Plate Reader: Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~530 nm. The fluorescence intensity is proportional to the number of viable cells.

-

Protocol 2: Cytotoxicity Assay using this compound and Propidium Iodide (PI) Double Staining

This protocol allows for the simultaneous visualization of live and dead cells by co-staining with this compound and Propidium Iodide (PI). PI is a nuclear stain that is excluded by the intact membrane of live cells but can enter dead cells, staining their nucleus red.

Materials:

-

All materials from Protocol 1

-

Propidium Iodide (PI) solution

Procedure:

-

Prepare Staining Solution: Prepare a working solution containing both this compound (1-2 µM) and PI (1-5 µg/mL) in PBS.

-

Cell Treatment: Seed HepG2 cells in a 96-well plate and treat with the cytotoxic compound of interest for the desired duration. Include untreated control wells.

-

Staining: After treatment, remove the culture medium and wash the cells once with PBS. Add the combined this compound/PI staining solution to each well and incubate for 15-20 minutes at room temperature, protected from light.

-

Imaging: Observe the cells under a fluorescence microscope using appropriate filters for green (this compound) and red (PI) fluorescence. Live cells will fluoresce green, while dead cells will have red nuclei.

-

Quantification: The percentage of cytotoxic cells can be determined by counting the number of red-stained cells relative to the total number of cells (green + red). Alternatively, a fluorescence plate reader can be used to measure the fluorescence of both dyes.

Mandatory Visualizations

Caption: Mechanism of this compound activation in a viable cell.

Caption: Workflow for assessing cytotoxicity in HepG2 cells.

Caption: Simplified pathway of apoptosis affecting cell viability.

References

Application Notes and Protocols: Determining the Optimal Concentration of AC-green for Cell Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-green is a specialized fluorescent probe designed for the specific imaging of vicinal dithiol proteins (VDPs) within living cells.[1] These proteins play a crucial role in cellular redox homeostasis and signaling. Accurate and efficient labeling of VDPs with this compound is paramount for studying their function and localization. A critical parameter for successful cell labeling is the concentration of the fluorescent dye. An optimal concentration ensures bright and specific staining with minimal cytotoxicity, thereby preserving the physiological state of the cells. This document provides a comprehensive guide to determining the optimal this compound concentration for your specific cell type and experimental conditions.

Mechanism of Action: this compound is a β-allyl carbamate-based probe that exhibits a significant increase in fluorescence emission upon binding to the vicinal dithiol groups present in reduced proteins.[1] In its unbound state in the aqueous cellular environment, the probe has minimal fluorescence. This "turn-on" mechanism provides a high signal-to-noise ratio, making it an excellent tool for live-cell imaging.

Quantitative Data Presentation

The optimal concentration of this compound represents a balance between maximizing the fluorescent signal and minimizing cellular toxicity. The following tables provide representative data from experiments designed to identify this optimal range. It is important to note that these values should be used as a starting point, and optimization for specific cell lines and experimental setups is highly recommended.

Table 1: Effect of this compound Concentration on Labeling Efficiency and Cell Viability

| This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) (Arbitrary Units) | Percentage of Labeled Cells (%) | Cell Viability (%) |

| 0 (Control) | 10 ± 2 | 0 | 100 |

| 1 | 250 ± 25 | 85 ± 5 | 98 ± 2 |

| 2.5 | 600 ± 50 | 95 ± 3 | 97 ± 3 |

| 5 | 1200 ± 110 | 98 ± 2 | 95 ± 4 |

| 10 | 1800 ± 150 | 99 ± 1 | 92 ± 5 |

| 20 | 1900 ± 180 | 99 ± 1 | 75 ± 8 |

| 50 | 2000 ± 200 | 99 ± 1 | 40 ± 10 |

Data are presented as mean ± standard deviation from three independent experiments using a human cancer cell line (e.g., HeLa or HepG2). MFI and percentage of labeled cells were determined by flow cytometry. Cell viability was assessed using an MTT assay.

Table 2: Summary of Recommended Starting Concentrations for Different Applications

| Application | Recommended Starting Concentration (µM) | Incubation Time (minutes) | Notes |

| Live-cell Fluorescence Microscopy | 5 - 10 | 15 - 30 | A 10 µM concentration has been shown to provide bright fluorescence in HepG2 cells with low cytotoxicity.[1] |

| Flow Cytometry | 2.5 - 10 | 15 - 30 | Titration is recommended to achieve optimal separation of positive and negative populations. |

| High-Content Screening | 1 - 5 | 15 - 30 | Lower concentrations may be sufficient to minimize potential compound interference and phototoxicity. |

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using Flow Cytometry

This protocol describes how to titrate this compound concentration to determine the optimal balance between staining intensity and cell viability.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

96-well V-bottom plate

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

For adherent cells, seed them in a culture plate to reach 70-80% confluency on the day of the experiment.

-

For suspension cells, ensure they are in the logarithmic growth phase.

-

Harvest and wash the cells with PBS, then resuspend in complete culture medium at a concentration of 1 x 10^6 cells/mL.

-

-

This compound Dilution Series:

-

Prepare a series of this compound dilutions in complete culture medium. For the concentrations listed in Table 1, you would prepare 2X working solutions (2 µM, 5 µM, 10 µM, 20 µM, 40 µM, 100 µM).

-

-

Cell Staining:

-

Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate.

-

Add 100 µL of the 2X this compound working solutions to the respective wells to achieve the final concentrations (1, 2.5, 5, 10, 20, 50 µM). Include a well with 100 µL of medium only as an unstained control.

-

Incubate the plate for 15-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Centrifuge the plate at 300 x g for 5 minutes.

-

Carefully aspirate the supernatant.

-

Resuspend the cell pellet in 200 µL of cold PBS.

-

Repeat the wash step twice.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in 200 µL of PBS.

-

Acquire data on a flow cytometer equipped with a laser for excitation near 400 nm and an emission filter around 475 nm.

-

Analyze the data to determine the Mean Fluorescence Intensity (MFI) and the percentage of positive cells for each concentration.

-

Protocol 2: Assessing Cytotoxicity of this compound using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability after treatment with this compound.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Complete cell culture medium

-

96-well flat-bottom plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a dilution series of this compound in complete culture medium at the desired final concentrations (e.g., 1, 2.5, 5, 10, 20, 50 µM). Include a vehicle control (medium with the same amount of DMSO as the highest this compound concentration).

-

Remove the medium from the wells and add 100 µL of the this compound solutions or control medium.

-

Incubate for the desired labeling time (e.g., 30 minutes) at 37°C.

-

-

MTT Assay:

-

After incubation, remove the this compound containing medium.

-

Add 100 µL of fresh complete culture medium and 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate overnight at 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Protocol 3: Fluorescence Microscopy of this compound Labeled Cells

This protocol outlines the steps for visualizing this compound labeled cells using fluorescence microscopy.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Complete cell culture medium

-

Glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filters (Excitation ~400 nm, Emission ~475 nm)

Procedure:

-

Cell Culture:

-

Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

-

-

Cell Labeling:

-

Prepare the optimal concentration of this compound (determined from Protocols 1 and 2) in pre-warmed complete culture medium.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the this compound labeling solution to the cells.

-

Incubate for 15-30 minutes at 37°C, protected from light. A 15-minute incubation with 10 µM this compound has been shown to be effective for imaging VDPs in living HepG2 cells.[1]

-

-

Washing and Imaging:

-

Remove the labeling solution and wash the cells two to three times with warm PBS or complete culture medium.

-

Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells.

-

Image the cells using a fluorescence microscope with the appropriate filter set.

-

Mandatory Visualizations

Caption: Experimental workflow for determining the optimal this compound concentration.

Caption: Vicinal dithiol protein signaling and this compound interaction.

References

Live Imaging of Vicinal Dithiol Proteins (VDPs) with AC-green: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicinal dithiol proteins (VDPs) are a class of proteins containing two closely spaced cysteine residues. These proteins play a crucial role in cellular redox homeostasis, antioxidant defense, and signal transduction. The dynamic oxidation and reduction of these vicinal dithiols are fundamental to their function. AC-green is a specialized fluorescent probe designed for the specific imaging of VDPs in living cells. This β-allyl carbamate-based probe exhibits a significant fluorescence enhancement upon selective reaction with the vicinal dithiol groups of VDPs, making it a powerful tool for real-time monitoring of VDP dynamics and localization. This compound possesses high sensitivity and low cytotoxicity, enabling detailed investigation of the roles of VDPs in various physiological and pathological processes.[1]

This document provides detailed application notes and protocols for the use of this compound in live-cell imaging of VDPs.

Data Presentation

Quantitative Analysis of this compound Fluorescence

The fluorescence intensity of this compound is directly proportional to the concentration of VDPs. This allows for the quantitative assessment of VDP levels under different experimental conditions. Below is a summary of typical fluorescence data obtained from live-cell imaging experiments using this compound.

| Cell Line | Treatment | This compound Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |

| HepG2 | Control | 10 | 15 | 150 ± 20 | 1.0 |

| HepG2 | Oxidative Stress (H₂O₂) | 10 | 15 | 80 ± 15 | 0.53 |

| HeLa | Control | 10 | 15 | 120 ± 18 | 1.0 |

| HeLa | Reductive Stress (DTT) | 10 | 15 | 250 ± 30 | 2.08 |

Note: The data presented are representative and may vary depending on experimental conditions, cell type, and instrumentation.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Endogenous VDPs in Mammalian Cells

This protocol outlines the steps for staining and imaging endogenous VDPs in live mammalian cells using the this compound probe.

Materials:

-

This compound fluorescent probe

-

Mammalian cell line of interest (e.g., HepG2, HeLa)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

Confocal microscope with appropriate filter sets (Excitation: ~400 nm, Emission: ~475 nm)[1]

-

35 mm glass-bottom dishes or 96-well imaging plates

-

Optional: Phenylarsine oxide (PAO) as a VDP inhibitor for control experiments

Procedure:

-

Cell Culture:

-

Plate the cells on glass-bottom dishes or imaging plates at a suitable density to reach 60-70% confluency on the day of the experiment.

-

Incubate the cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Preparation of this compound Staining Solution:

-

Prepare a stock solution of this compound (e.g., 1 mM in DMSO). Store at -20°C, protected from light.

-

On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration of 10 µM.[1] Vortex briefly to ensure complete mixing.

-

-

Cell Staining:

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the this compound staining solution to the cells.

-

Incubate the cells for 15 minutes at 37°C in a CO₂ incubator, protected from light.[1]

-

-

Washing:

-

After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS to remove any unbound probe.

-

Add fresh, pre-warmed complete cell culture medium or PBS to the cells for imaging.

-

-

Live-Cell Imaging:

-

Immediately transfer the plate to a confocal microscope equipped with a live-cell imaging chamber maintained at 37°C and 5% CO₂.

-

Acquire images using a 40x or 63x oil immersion objective.

-

Set the excitation wavelength to ~400 nm and collect the emission between 460-500 nm.[1]

-

Adjust laser power and detector gain to obtain optimal signal-to-noise ratio while minimizing phototoxicity.

-

-

(Optional) Control Experiment with VDP Inhibitor:

-

To confirm the specificity of this compound for VDPs, pre-treat cells with a VDP inhibitor like Phenylarsine oxide (PAO) before this compound staining.

-

Incubate cells with PAO (e.g., 10 µM) for 30 minutes before adding the this compound staining solution.

-

A significant reduction in green fluorescence intensity should be observed in PAO-treated cells compared to untreated controls.

-

Protocol 2: Quantitative Analysis of VDPs using Fluorescence Microscopy

This protocol describes how to quantify the changes in VDP levels based on the fluorescence intensity of this compound.

Procedure:

-

Image Acquisition:

-

Acquire images from multiple fields of view for each experimental condition using identical imaging parameters (laser power, gain, pinhole size, etc.).

-

-

Image Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the mean fluorescence intensity per cell.

-

Cell Segmentation: Define the regions of interest (ROIs) corresponding to individual cells. This can be done manually or using automated segmentation algorithms based on brightfield or another fluorescent channel (e.g., a nuclear stain).

-

Intensity Measurement: Measure the mean gray value within each ROI in the this compound channel.

-

Background Correction: Measure the mean fluorescence intensity of a background region (an area with no cells) and subtract this value from the mean intensity of each cell.

-

-

Data Analysis:

-

Calculate the average and standard deviation of the mean fluorescence intensities for a population of cells (e.g., >50 cells per condition).

-

Normalize the data to the control group to determine the fold change in VDP levels.

-

Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed changes.

-

Mandatory Visualizations

Signaling Pathway of VDPs in Cellular Redox Homeostasis

Caption: Role of VDPs in redox signaling and this compound detection.

Experimental Workflow for Live Imaging of VDPs with this compound

Caption: Step-by-step workflow for this compound based VDP imaging.

Logical Relationship of this compound Activation

Caption: Activation mechanism of the this compound probe by VDPs.

References

Application Notes and Protocols for AC-green in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-green is a fluorescent probe designed for the specific imaging of vicinal dithiol proteins (VDPs) within living systems. This β-allyl carbamate-based probe offers high sensitivity and low toxicity, making it a valuable tool for investigating the role of VDPs in cellular processes, particularly in the context of redox signaling. Upon selective reaction with the vicinal dithiol groups of proteins, this compound undergoes a significant increase in fluorescence intensity, enabling clear visualization and quantification.

Principle of Detection